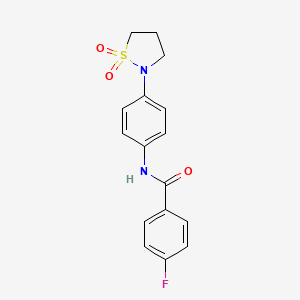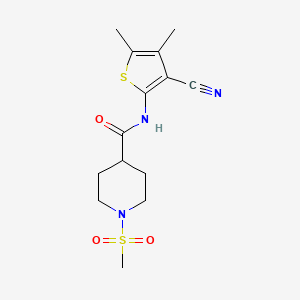![molecular formula C23H20O7 B2729331 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate CAS No. 433321-93-8](/img/structure/B2729331.png)
2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate, also known as DMF, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DMF is a member of the furanocarboxylic acid family and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
Furan Reactions : The study "Reaction of phthalimidonitrene with furans" by D. W. Jones (1972) explores reactions involving various furan derivatives, highlighting the diverse chemical transformations furans can undergo (Jones, 1972).
Photochemical Applications : B. Guizzardi et al. (2000) discuss the smooth production of 2-(4-N,N-dimethylaminophenyl) heterocycles from photolysis involving furan, demonstrating the potential of photochemical processes in creating complex heterocyclic structures (Guizzardi et al., 2000).
Synthesis of Grisane System : A study titled "The chemistry of fungi. Part LXIX..." by Mortaza Ahbab et al. (1976) outlines the synthesis of complex organic structures involving furan derivatives, illustrating the compound's utility in organic synthesis (Ahbab et al., 1976).
Lignin Model Reactions : S. Li and K. Lundquist (1999) investigate reactions of lignin models of β-5 type, including furan derivatives, which is significant for understanding and manipulating lignin, a major component of plant biomass (Li & Lundquist, 1999).
Iridium-Catalyzed Transfer Hydrogenation : Benjamin Bechem et al. (2010) describe the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, indicating the compound's role in complex catalytic processes (Bechem et al., 2010).
Molecular Synthesis and Reactions : E. V. Pimenova et al. (2003) report the synthesis of a compound similar to the query, highlighting the methods and reactions involved in synthesizing complex organic molecules (Pimenova et al., 2003).
Acylation of Benzofurans : Y. Kawase et al. (1968) explore the acylation of dimethyl-bz-hydroxybenzofurans, showing the compound's utility in the synthesis of furoisoflavones, which are important in various chemical applications (Kawase et al., 1968).
Synthesis of Natural Furan-Cyclized Diarylheptanoids : Hatice Secinti and H. SeÇen (2015) detail the synthesis of natural diarylheptanoids starting from 2-furaldehyde, demonstrating the role of furan derivatives in synthesizing natural products (Secinti & SeÇen, 2015).
Electrosynthesis Applications : D. Horii et al. (2005) discuss the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, highlighting the potential of electrochemical methods in synthesizing furan derivatives (Horii et al., 2005).
properties
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-26-16-8-9-17(21(14-16)30-23(25)20-5-4-12-29-20)18(24)10-6-15-7-11-19(27-2)22(13-15)28-3/h4-14H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWXQRCPVCWPMK-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)
![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)
![4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2729254.png)
![8-bromo-N-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide](/img/structure/B2729257.png)
![3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2729260.png)


![N-(3,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729267.png)
![N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2729268.png)
![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729269.png)
